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Compound of Interest

Compound Name: Methyl Syringate

Cat. No.: B155107

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
methyl syringate, a phenolic compound of significant interest in various research fields,
including drug development. This document presents its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols
and a visualization of its relevant signaling pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl syringate (IUPAC
Name: Methyl 4-hydroxy-3,5-dimethoxybenzoate; CAS Number: 884-35-5).

H NMR (Proton NMR) Data

Chemical Shift (5)

Multiplicity Number of Protons  Assignment
ppm
~7.23 S 2H H-2, H-6 (Aromatic)
~5.90 S 1H Ar-OH
~3.89 S 6H 2 x -OCHs
~3.87 S 3H -COOCHs
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13C NMR (Carbon-13) NMR Data

Chemical Shift (8) ppm

Carbon Assignment

~167.0 C=0 (Ester)
~147.0 C-3,C-5

~141.0 C-4

~120.5 C-1

~106.5 C-2,C-6

~56.5 -OCHs (methoxy)
~52.5 -OCHs (ester)

The IR spectrum of methyl syringate exhibits characteristic absorption bands corresponding

to its functional groups.

Wavenumber (cm~?) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (phenolic)

3000 . 2850 Medium C-H stretch (aromatic and
alkyl)

~1710 Strong C=0 stretch (ester carbonyl)

~1600, ~1500 Medium C=C stretch (aromatic ring)

~1320 - 1210 Strong C-O stretch (ester and ether)

~1120 Strong C-O stretch (ether)

The mass spectrum of methyl syringate obtained by electron ionization (El) shows a distinct

fragmentation pattern.
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Mass-to-Charge Ratio

(miz) Relative Intensity Assignment

miz

212 Moderate [M]* (Molecular lon)
181 High [M - OCH3s]*

153 Moderate [M - COOCHs]*

125 Low [M - COOCHs - COJ*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

o Sample Preparation: Approximately 10-20 mg of methyl syringate is dissolved in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) can be added as an internal standard (& 0.00 ppm).

* 'H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz (or higher)
spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-
45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A
sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise
ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same spectrometer,
typically at a frequency of 100 MHz. Due to the low natural abundance of 13C, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are
required. Proton decoupling is employed to simplify the spectrum to single lines for each
unique carbon atom.

o Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground methyl syringate is mixed
with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar
and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.

e FTIR Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample
pellet is then placed in the sample holder of an FTIR spectrometer. The spectrum is typically
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recorded from 4000 to 400 cm~* with a resolution of 4 cm~*. Multiple scans (e.g., 16 or 32)
are co-added to improve the signal-to-noise ratio.

» Sample Introduction: A dilute solution of methyl syringate in a volatile organic solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification.

« lonization (Electron lonization - El): In the ion source, the vaporized sample molecules are
bombarded with a beam of high-energy electrons (typically 70 eV). This causes the
molecules to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

» Detection: The separated ions are detected, and their relative abundance is plotted against
their m/z value to generate the mass spectrum.

Signaling Pathway Visualization

Methyl syringate has been identified as a selective agonist of the Transient Receptor Potential
Ankryin 1 (TRPAL) ion channel.[1][2] Its activation of TRPAL has been linked to various
physiological effects, including the suppression of hypoxia-induced inflammation and the
regulation of food intake.[1]

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid
organic compound like methyl syringate.
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A generalized workflow for the spectroscopic analysis of methyl syringate.

This diagram illustrates the signaling cascade initiated by the binding of methyl syringate to

the TRPAL channel, leading to downstream cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 1. Methyl syringate, a low-molecular-weight phenolic ester, as an activator of the
chemosensory ion channel TRPAL - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. storage.googleapis.com [storage.googleapis.com]

» To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Methyl
Syringate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155107#spectroscopic-data-of-methyl-syringate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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